4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine
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Overview
Description
4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a furan ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their sequential coupling. One common approach involves the following steps:
Preparation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.
Formation of Piperazine Derivative: Piperazine is reacted with furan-2-carbonyl chloride to yield 4-(Furan-2-carbonyl)piperazine.
Synthesis of Pyrimidine Derivative: 2-Amino-4,6-dimethylpyrimidine is reacted with the piperazine derivative to form 4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidine}.
Coupling with Morpholine: Finally, the pyrimidine derivative is coupled with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the piperazine and morpholine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with DNA or RNA, interfering with the replication process in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-carbonyl)piperazine: A simpler compound with similar structural features but lacking the pyrimidine and morpholine rings.
6-Methylpyrimidine-4-amine: Contains the pyrimidine ring but lacks the furan, piperazine, and morpholine rings.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the other ring systems.
Uniqueness
4-{2-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is unique due to its combination of multiple ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
furan-2-yl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-13-16(21-8-11-25-12-9-21)20-18(19-14)23-6-4-22(5-7-23)17(24)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZKXBQSRYVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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